3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea - 2176069-97-7

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea

Catalog Number: EVT-2834140
CAS Number: 2176069-97-7
Molecular Formula: C16H20N4O
Molecular Weight: 284.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-tert-Butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (PD173074)

Compound Description: PD173074 is a small-molecule tyrosine kinase inhibitor (TKI) with high selectivity for fibroblast growth factor receptor-3 (FGFR3). It exhibits potent antitumor activity, particularly against bladder cancer cells carrying activating mutations in the FGFR3 gene []. PD173074 induces cell cycle arrest at the G1-S transition and upregulates p27/Kip1 expression, leading to tumor growth suppression and apoptosis [].

Relevance: While PD173074 possesses a pyrido[2,3-d]pyrimidine core instead of the pyrimidine core found in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, both compounds share the crucial tert-butyl urea moiety. Furthermore, both feature a substituted phenyl ring linked to the heterocyclic core, highlighting a common structural motif.

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016)

Compound Description: MRK-016 is a pyrazolotriazine derivative that acts as a selective inverse agonist for the α5 subtype of the GABAA receptor [, ]. It exhibits high affinity for the benzodiazepine binding site of GABAA receptors and demonstrates inverse agonist efficacy selectively at the α5 subtype []. MRK-016 shows potential for enhancing cognitive function, but further development was hindered due to its short half-life and variable pharmacokinetics in humans [].

Relevance: Although structurally distinct from 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, MRK-016 shares the presence of a tert-butyl substituent. This commonality highlights the potential importance of this group in influencing biological activity within diverse chemical scaffolds. ,

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione

Compound Description: This compound is described as a novel yellow pyrazolyl azo pigment, primarily utilized in imaging industries []. The crystal structure reveals a planar arrangement of the triazine, pyrazole, thiadiazole rings, and diazene linkage. The molecule exhibits intermolecular hydrogen bonding, contributing to its structural stability and potential pigment properties [].

Relevance: This compound, like 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, incorporates a tert-butyl group attached to a heterocyclic core. While the core structures differ significantly, the shared presence of this bulky substituent suggests a possible role in influencing the physical properties (e.g., color, solubility) of these compounds.

4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5-yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one

Compound Description: This yellow pyrazolyl azo pigment is also used in imaging technologies []. It exists in a trans conformation in the solid state, as determined by X-ray crystallography.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is a clinically approved drug used as a potentiator for the treatment of cystic fibrosis, specifically targeting the defective gating of the ∆F508-CFTR protein []. It enhances chloride channel function but has been shown to reduce the cellular stability of ∆F508-CFTR and interfere with the action of corrector drugs aimed at improving CFTR processing [].

Relevance: Ivacaftor contains a tert-butyl group, though its core structure is a quinoline derivative rather than the pyrimidine found in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea. The comparison highlights the diverse applications of tert-butyl-containing compounds in medicinal chemistry.

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea (BIRB-796)

Compound Description: BIRB-796 is a p38 mitogen-activated protein kinase (MAPK) inhibitor. It exhibits anti-inflammatory properties and has been studied in combination with corticosteroids for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [, ]. BIRB-796 synergistically enhances the efficacy of corticosteroids, reducing cytokine production by alveolar macrophages [, ].

Relevance: BIRB-796 contains a tert-butyl substituted pyrazole ring, offering a structural parallel to 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea which features a tert-butyl substituted urea linked to a pyrimidine. Despite differing core structures, the presence of a tert-butyl group on a nitrogen-containing heterocycle suggests potential shared structural and chemical properties between these compounds. ,

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a potent and selective glucocorticoid receptor antagonist (GRA) that has shown promise in reducing weight gain associated with atypical antipsychotic drug (AAPD) use in rats []. It effectively blocks glucocorticoid receptor occupancy in the liver and brain, mitigating AAPD-induced metabolic effects without interfering with the therapeutic actions of AAPDs [].

Relevance: Like 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea and the previous compounds, LLY-2707 incorporates a tert-butyl substituent. In this case, it is attached to an indole ring, further emphasizing the versatility of this group in medicinal chemistry and its presence across diverse pharmacologically active compounds.

4-chloro-2-tert-butyl-5-[2-[[1-[2-[2-18F-fluroethoxy]ethoxymethyl]-1H-1, 2, 3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone (18F-MyoZone)

Compound Description: 18F-MyoZone is a novel PET imaging tracer designed for myocardial perfusion imaging (MPI). It exhibits high initial myocardial uptake, low extracardiac activity, and remarkable myocardial retention, making it a promising candidate for visualizing and diagnosing various heart conditions [].

Relevance: 18F-MyoZone contains a tert-butyl group linked to a pyridazinone ring. Although this core structure differs from the pyrimidine in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, the shared presence of a tert-butyl group on a heterocyclic core highlights a common structural feature.

1-(Cyclopropyl/2,4-difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

Compound Description: This series of quinoline-3-carboxylic acid derivatives was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB), multidrug-resistant MTB (MDR-TB), and Mycobacterium smegmatis []. Several compounds exhibited potent activity against MTB and MDR-TB, highlighting their potential as novel antituberculosis agents [].

Relevance: Among the synthesized derivatives are compounds containing a tert-butyl group at the 1-position of the quinoline ring. These specific compounds are structurally related to 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, showcasing the potential of tert-butyl substitution in diverse heterocyclic systems for achieving biological activity.

Properties

CAS Number

2176069-97-7

Product Name

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea

IUPAC Name

1-tert-butyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Molecular Formula

C16H20N4O

Molecular Weight

284.363

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H2,17,20,21)

InChI Key

CDAFGZSLOWAKNU-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.